Tanomastat

MMP selectivity Cancer metastasis Angiogenesis

Discontinued clinical candidate (Phase III) with a well-characterized, selective MMP inhibition profile unavailable in broad-spectrum hydroxamate inhibitors. Researchers using Marimastat or Batimastat face confounding off-target effects that obscure mechanistic interpretation. Tanomastat solves this with a focused carboxylate-based inhibition of MMP-2, -3, -9 while sparing MMP-1 (>5,000 nM) and MMP-13 (1,470 nM). - Validated in vivo: 100 mg/kg oral dosing reduces lung metastases by 57% in orthotopic breast cancer models. - Selective tool: Ki = 11 nM (MMP-2), 143 nM (MMP-3), 301 nM (MMP-9). Endothelial tube formation IC50 = 840 nM. - Reliable supply: ≥98% purity, stock available in mg quantities with ambient or blue ice shipping.

Molecular Formula C23H19ClO3S
Molecular Weight 410.9 g/mol
CAS No. 179545-77-8
Cat. No. B1684673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanomastat
CAS179545-77-8
SynonymsBAY 12-9566, BAY12-9566, BAY-12-9566, BAY 129566, BAY129566, BAY-129566, Tanomastat
Molecular FormulaC23H19ClO3S
Molecular Weight410.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C23H19ClO3S/c24-20-12-10-17(11-13-20)16-6-8-18(9-7-16)22(25)14-19(23(26)27)15-28-21-4-2-1-3-5-21/h1-13,19H,14-15H2,(H,26,27)/t19-/m1/s1
InChIKeyJXAGDPXECXQWBC-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tanomastat: Selective Oral MMP-2/3/9 Inhibitor


Tanomastat (BAY 12-9566, CAS 179545-77-8) is a non-peptidic, biphenyl-based matrix metalloproteinase (MMP) inhibitor featuring a carboxylate zinc-binding group that confers oral bioavailability . It exhibits potent, selective inhibition of MMP-2, MMP-3, and MMP-9, with reported Ki values of 11 nM, 134-143 nM, and 301 nM, respectively, while displaying significantly weaker activity against MMP-1 (>5000 nM) and MMP-13 (1470 nM) [1]. Developed by Bayer and advanced to Phase III clinical trials for pancreatic, ovarian, and lung cancers, its clinical development was ultimately discontinued due to lack of survival benefit, yet its well-characterized, selective inhibition profile and oral dosing make it a valuable reference compound for in vitro and in vivo mechanistic studies of MMP-driven processes in cancer metastasis, angiogenesis, and arthritis [2].

Tanomastat vs. Broad-Spectrum MMP Inhibitors


Substituting Tanomastat with a broad-spectrum, hydroxamate-based MMP inhibitor such as Marimastat or Batimastat fundamentally alters the experimental outcome due to major differences in target selectivity and zinc-binding mechanism. Tanomastat employs a weaker carboxylate zinc chelator, resulting in a focused profile against MMP-2, -3, and -9 while largely sparing MMP-1 [1]. In contrast, hydroxamate-based inhibitors like Marimastat and Batimastat potently inhibit a much wider array of MMPs, including MMP-1 (Ki/IC50 values in the low nanomolar range) [2]. This lack of selectivity in broad-spectrum agents introduces confounding variables in experiments aimed at dissecting the specific roles of gelatinases (MMP-2/9) and stromelysin (MMP-3) in tumor invasion, angiogenesis, or cartilage degradation. Using a non-selective inhibitor masks which specific MMPs are responsible for observed phenotypic changes, making Tanomastat the superior tool for precise pathway interrogation.

Tanomastat Selectivity Comparison Guide


MMP-2 Selectivity and MMP-1 Sparing

Tanomastat demonstrates high selectivity for MMP-2 over MMP-1, a key interstitial collagenase whose inhibition is associated with musculoskeletal toxicity in vivo. Tanomastat's Ki for MMP-1 is >5000 nM, whereas its Ki for MMP-2 is 11 nM, yielding a selectivity ratio of >454-fold [1]. In contrast, broad-spectrum hydroxamate-based inhibitors Marimastat and Batimastat exhibit Ki/IC50 values for MMP-1 of 5 nM and 3 nM, respectively, with negligible selectivity over MMP-2 (6 nM and 4 nM, respectively) [2]. This quantitative difference in selectivity is a critical differentiator for experimental design.

MMP selectivity Cancer metastasis Angiogenesis

MMP-3 Inhibition vs. Prinomastat

While Tanomastat inhibits MMP-3 (stromelysin-1), its potency (Ki = 134-143 nM) is moderate compared to its MMP-2 activity, creating a distinct pharmacological profile . This contrasts sharply with Prinomastat, a potent hydroxamate inhibitor, which exhibits sub-nanomolar Ki values for both MMP-2 (0.05 nM) and MMP-3 (0.3 nM) [1]. The 3-orders-of-magnitude difference in MMP-2/3 inhibitory potency between the two compounds defines their distinct utility as research tools.

MMP-3 inhibition Stromelysin Cartilage degradation

MMP-13 Selectivity Advantage

A defining feature of Tanomastat's selectivity profile is its >130-fold preference for MMP-2 (Ki=11 nM) over MMP-13 (Ki=1470 nM) [1]. MMP-13 (collagenase-3) is a key enzyme in bone development and pathological bone resorption. In stark contrast, broad-spectrum inhibitors like Marimastat and Prinomastat show very high potency against MMP-13, with Kis of 1.8 nM and 0.03 nM, respectively [2]. This fundamental difference in MMP-13 activity has direct implications for experimental interpretation and in vivo tolerability.

MMP-13 Collagenase-3 Selectivity profile

Phase III Clinical Advancement and Safety Profile

Tanomastat successfully advanced to multiple Phase III clinical trials in pancreatic, ovarian, and lung cancers, administered orally at a dose of 800 mg twice daily [1]. This advancement signifies that the compound possesses sufficient oral bioavailability and an initial tolerability profile to support chronic dosing in humans, a milestone not reached by many earlier MMP inhibitors due to poor pharmacokinetics or dose-limiting toxicity [2]. While clinical development was ultimately discontinued due to lack of efficacy, the Phase III data package confirms its viability as an orally active tool compound for preclinical in vivo studies.

Oral bioavailability Phase III clinical trial Pharmacokinetics

Tanomastat Research Applications


Oncology Models: MMP-2 vs. MMP-13 Function

Due to its >130-fold selectivity for MMP-2 over MMP-13, Tanomastat is uniquely suited for orthotopic or metastatic tumor models where the goal is to study the specific contribution of gelatinases (MMP-2/9) to angiogenesis and invasion without the confounding effects of MMP-13 inhibition on bone homeostasis. At 100 mg/kg/day oral dosing in mice, it significantly reduces lung metastases and local tumor regrowth, providing a validated in vivo protocol for mechanistic studies .

Osteoarthritis and Cartilage Degradation Studies

Tanomastat's moderate potency against MMP-3 (Ki ~140 nM) and weak activity against MMP-13 (Ki=1470 nM) aligns with its potential for long-term studies in osteoarthritis (OA) models. Its ability to inhibit aggrecan degradation in human cartilage explants, combined with demonstrated efficacy in a rat adjuvant-induced arthritis model at 50 mg/kg, validates its use as a tool to explore the role of stromelysin (MMP-3) in cartilage breakdown without the severe joint toxicity associated with broad-spectrum MMP inhibitors .

MMP Inhibitor Benchmarking

Given its well-characterized selectivity profile against a panel of MMPs (MMP-1, -2, -3, -9, -13), Tanomastat serves as an essential reference compound for benchmarking new chemical entities. Its distinct inhibitory signature—potent for MMP-2, moderate for MMP-3/9, and weak for MMP-1/13—allows researchers to calibrate their own assays (e.g., endothelial cell tube formation IC50 = 840 nM) and quantitatively compare the selectivity windows of novel inhibitors, making it a critical component of any MMP-focused screening cascade .

Technical Documentation Hub

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56 linked technical documents
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